molecular formula C12H18N2O B5203532 3-(4-Piperidin-1-ylbut-2-ynoxy)propanenitrile

3-(4-Piperidin-1-ylbut-2-ynoxy)propanenitrile

Cat. No.: B5203532
M. Wt: 206.28 g/mol
InChI Key: VGEQIGRLYMYVGD-UHFFFAOYSA-N
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Description

3-(4-Piperidin-1-ylbut-2-ynoxy)propanenitrile is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Piperidin-1-ylbut-2-ynoxy)propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(4-Piperidin-1-ylbut-2-ynoxy)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Piperidin-1-ylbut-2-ynoxy)propanenitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Piperidin-1-ylbut-2-ynoxy)propanenitrile is unique due to its combination of a piperidine ring and a nitrile group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

3-(4-piperidin-1-ylbut-2-ynoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-7-6-12-15-11-5-4-10-14-8-2-1-3-9-14/h1-3,6,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEQIGRLYMYVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCOCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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